molecular formula C17H12N4OS2 B2455511 N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797334-73-6

N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2455511
CAS RN: 1797334-73-6
M. Wt: 352.43
InChI Key: ATRPLPXTIMXBDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .


Molecular Structure Analysis

The structure of similar compounds was established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .


Chemical Reactions Analysis

The compound plays the role of an electron acceptor . The unique detection performance of similar compounds can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H8N6O2S2 and a molecular weight of 344.37. According to quantum-mechanical calculations, similar compounds have higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .

Mechanism of Action

Future Directions

The compound has potential applications in various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c1-10-18-16(9-23-10)12-4-2-3-5-13(12)19-17(22)11-6-7-14-15(8-11)21-24-20-14/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRPLPXTIMXBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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